molecular formula C8H5ClN2O2 B11901771 2-Chloro-4-nitro-1H-indole

2-Chloro-4-nitro-1H-indole

Cat. No.: B11901771
M. Wt: 196.59 g/mol
InChI Key: XPQFGYKWSPDVJU-UHFFFAOYSA-N
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Description

2-Chloro-4-nitro-1H-indole is a heterocyclic aromatic organic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. The compound features a chloro group at the second position and a nitro group at the fourth position on the indole ring, which can influence its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-nitro-1H-indole typically involves the nitration of 2-chloroindole. One common method is the reaction of 2-chloroindole with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is usually carried out under controlled temperature conditions to ensure the selective nitration at the fourth position.

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-nitro-1H-indole can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The indole ring can be oxidized to form various oxidized derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 2-Chloro-4-amino-1H-indole.

    Substitution: 2-Substituted-4-nitro-1H-indole derivatives.

    Oxidation: Various oxidized indole derivatives.

Scientific Research Applications

2-Chloro-4-nitro-1H-indole has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active indoles.

    Medicine: Research into potential therapeutic applications, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-4-nitro-1H-indole depends on its interaction with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The chloro group can facilitate binding to specific receptors or enzymes, influencing their activity. The indole ring itself is known to interact with various biological targets, including neurotransmitter receptors and enzymes.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-1H-indole: Lacks the nitro group, which can affect its reactivity and biological activity.

    4-Nitro-1H-indole:

    2-Bromo-4-nitro-1H-indole: Similar structure but with a bromo group instead of a chloro group, which can alter its reactivity and interactions.

Uniqueness

2-Chloro-4-nitro-1H-indole is unique due to the presence of both chloro and nitro groups on the indole ring. This combination can enhance its reactivity and provide distinct biological activities compared to other indole derivatives. The specific positioning of these groups can also influence its binding affinity to biological targets, making it a valuable compound for research and development.

Biological Activity

2-Chloro-4-nitro-1H-indole is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and biochemistry. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, biochemical properties, and potential applications.

Chemical Structure and Properties

This compound has a molecular formula of C8H5ClN2O2C_8H_5ClN_2O_2 and a molecular weight of approximately 188.59 g/mol. The compound features a fused indole structure with chlorine and nitro substituents at the 2 and 4 positions, respectively. These functional groups significantly influence its chemical reactivity and biological properties.

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit cyclooxygenase enzymes, which are crucial in inflammatory pathways, thereby exhibiting anti-inflammatory properties.
  • Cell Signaling Modulation : It influences cell signaling pathways and gene expression, impacting processes such as cell proliferation and apoptosis, which are vital in cancer biology.
  • Reactive Intermediates Formation : The nitro group often forms reactive intermediates that can interact with cellular macromolecules, enhancing its cytotoxic effects against cancer cells.

Biological Activities

The following table summarizes the key biological activities associated with this compound:

Activity Description Reference
Anticancer Exhibits cytotoxic properties against various cancer cell lines, potentially inhibiting proliferation.
Antimicrobial Demonstrates activity against both Gram-positive and Gram-negative bacteria.
Anti-inflammatory Inhibits cyclooxygenase enzymes involved in inflammatory responses.
Antioxidant Exhibits properties that may protect cells from oxidative stress.

Anticancer Activity

Research has indicated that this compound shows significant cytotoxicity against various cancer cell lines. A study found that it inhibited cancer cell proliferation with low IC50 values, suggesting high potency . For instance, compounds similar to this compound demonstrated IC50 values as low as 0.77 µM against specific cancer types .

Antimicrobial Properties

In antimicrobial studies, this compound exhibited effective inhibition against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values ranged from 0.48 to 7.81 µg/mL for various Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .

Biochemical Pathways

The compound's interaction with biochemical pathways has been extensively studied. It has been shown to affect the synthesis of tryptophan and the production of indole-3-acetic acid, a critical plant hormone. Its role in modulating these pathways highlights its importance in both medicinal chemistry and agricultural applications.

Properties

Molecular Formula

C8H5ClN2O2

Molecular Weight

196.59 g/mol

IUPAC Name

2-chloro-4-nitro-1H-indole

InChI

InChI=1S/C8H5ClN2O2/c9-8-4-5-6(10-8)2-1-3-7(5)11(12)13/h1-4,10H

InChI Key

XPQFGYKWSPDVJU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(N2)Cl)C(=C1)[N+](=O)[O-]

Origin of Product

United States

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